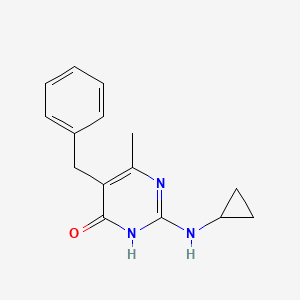
5-benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
5-Benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one (hereafter referred to as 5-B2C6M4O) is a synthetic compound that has been studied for its potential in a variety of scientific research applications. It is a heterocyclic compound with a cyclopropyl group, a benzyl group, and a pyrimidine ring. 5-B2C6M4O has been studied for its potential to act as a ligand or catalyst in various biochemical and physiological processes, as well as its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interaction
Research has highlighted the structural properties and molecular interactions of compounds closely related to 5-benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one. The crystal structures of similar compounds, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been determined, showcasing substantial hydrogen-bonding interactions that lead to layer structures within the crystal architectures (Odell et al., 2007). Additionally, molecules like 2-amino-4-methoxy-6-methylpyrimidine display hydrogen-bonding interactions that form chains of fused rings, further emphasizing the significance of hydrogen bonding in the structural formation of pyrimidine derivatives (Glidewell et al., 2003).
Synthetic Methodologies and Derivatives
Considerable research has been focused on the synthesis methodologies of pyrimidine derivatives. Studies have revealed efficient one-pot syntheses processes for compounds like 2-substituted 6-aminopyrimidin-4(3H)-ones, resulting in various substituted diones and bis-pyrimidin-4(3H)-ones (Harutyunyan et al., 2019). Moreover, the formation of polyfunctional derivatives of isocytosine, such as 2-(2-hydroxyethylamino)-6-methylpyrimidin-4-(3H)-one, and the exploration of their regioselectivity in methylation highlight the chemical versatility and the potential for creating a wide array of functionalized molecules (Erkin & Krutikov, 2006).
Biological Activity and Pharmaceutical Relevance
Research on pyrimidine derivatives has also shed light on their biological activity and potential pharmaceutical applications. For instance, derivatives of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, showing promising results and indicating the potential of pyrimidine derivatives in antimicrobial drug development (Vijaya Laxmi et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 5-benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one is the dihydrofolate reductase (DHFR) from Plasmodium falciparum . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting DHFR, this compound can inhibit the growth and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
The compound interacts with DHFR through a process known as target guided synthesis . It binds to both wild type and mutant enzymes, showing better binding affinities than the parent compound . The interaction between the compound and the enzyme is enhanced by the introduction of a longer and more hydrophobic side chain on the compound’s 5-benzyl moiety .
Biochemical Pathways
The compound affects the folate pathway, specifically the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), which is catalyzed by DHFR . By inhibiting DHFR, the compound prevents the synthesis of THF, a crucial cofactor in the synthesis of nucleotides. This leads to a halt in DNA replication and cell division, thereby inhibiting the growth and proliferation of the parasite .
Result of Action
The compound exhibits potent antimalarial activities against both wild type and resistant parasites . Its binding affinities correlate well with these antimalarial activities . The compound’s mode of action results in the inhibition of DNA replication and cell division, leading to the death of the parasite .
Propiedades
IUPAC Name |
5-benzyl-2-(cyclopropylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-13(9-11-5-3-2-4-6-11)14(19)18-15(16-10)17-12-7-8-12/h2-6,12H,7-9H2,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZYMLXSINOSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167588 | |
| Record name | 2-(Cyclopropylamino)-6-methyl-5-(phenylmethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one | |
CAS RN |
1379811-74-1 | |
| Record name | 2-(Cyclopropylamino)-6-methyl-5-(phenylmethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropylamino)-6-methyl-5-(phenylmethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



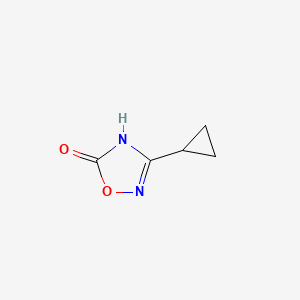
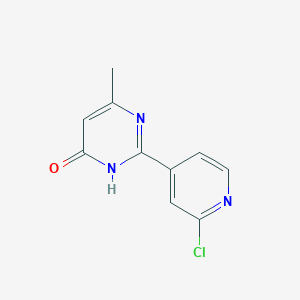
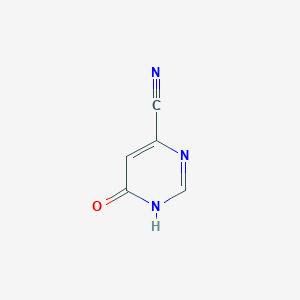

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)

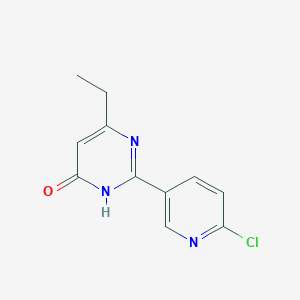
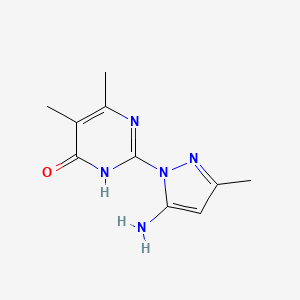


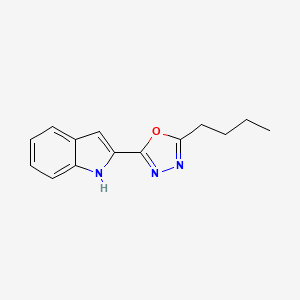
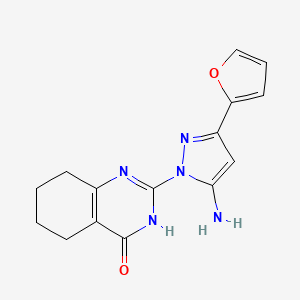
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)